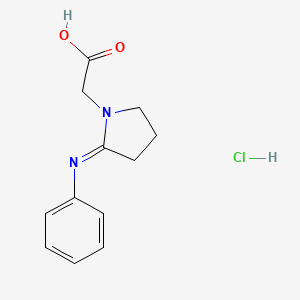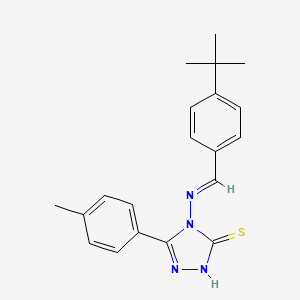![molecular formula C26H24ClN5O2S B11995453 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995453.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a phenyl group, and a propoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the reaction of a hydrazine derivative with a suitable nitrile compound under reflux conditions in the presence of a catalyst.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Formation of the Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl derivative with an appropriate aldehyde to form the acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
化学反应分析
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted triazole derivatives.
科学研究应用
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in biological pathways, leading to its antimicrobial and anticancer effects.
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide .
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide .
- **2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the chlorophenyl, phenyl, and propoxyphenyl groups
属性
分子式 |
C26H24ClN5O2S |
|---|---|
分子量 |
506.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-2-16-34-23-14-8-19(9-15-23)17-28-29-24(33)18-35-26-31-30-25(20-10-12-21(27)13-11-20)32(26)22-6-4-3-5-7-22/h3-15,17H,2,16,18H2,1H3,(H,29,33)/b28-17+ |
InChI 键 |
FTSMBXRKAXZRQE-OGLMXYFKSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)
![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)


![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)
![(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11995432.png)
![N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)

![N'-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B11995461.png)


